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Compound of Interest

Compound Name: Tetrahydrothiophene-2-carbonitrile

Cat. No.: B050589 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the conformational landscape of the

tetrahydrothiophene (THT) ring, a crucial heterocyclic motif found in various natural products

and pharmaceuticals, including the essential vitamin biotin. Understanding the three-

dimensional structure and dynamic behavior of this ring system is paramount for structure-

based drug design, predicting molecular interactions, and engineering novel therapeutic

agents. This document synthesizes findings from key experimental and computational studies,

presenting data in a structured format and detailing the methodologies employed.

Theoretical Framework: The Puckered World of
Five-Membered Rings
Saturated five-membered rings, such as tetrahydrothiophene, are not planar. A planar

conformation would induce significant angle strain (internal angles of 108° instead of the ideal

tetrahedral 109.5°) and torsional strain from eclipsing hydrogen atoms. To alleviate this strain,

the ring puckers into non-planar conformations. The conformational space of THT is primarily

described by two ideal forms: the envelope (Cs symmetry) and the twist (C2 symmetry).

Envelope (Cs) Conformation: Four of the ring atoms are coplanar, while the fifth atom (either

sulfur or a carbon) is puckered out of this plane, resembling an open envelope.
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Twist (C2) Conformation: Two adjacent atoms are displaced in opposite directions from the

plane formed by the other three atoms. This conformation possesses a C2 axis of symmetry.

These conformations are not static but rapidly interconvert through a low-energy process

known as pseudorotation.[1][2][3] This process involves a continuous, wave-like motion of the

out-of-plane puckering around the ring, allowing the molecule to transition between numerous

envelope and twist forms without passing through a high-energy planar state. The entire

pseudorotation pathway can be quantitatively described by the Cremer-Pople puckering

parameters, which define the degree (amplitude) and type (phase angle) of puckering.[4][5]

Conformational Landscape of Tetrahydrothiophene
Numerous studies combining computational modeling and experimental techniques have

elucidated the preferred conformations of the THT ring.

In the gas phase, high-level ab initio and Density Functional Theory (DFT) calculations

consistently show that the twist (C2) conformation is the global energy minimum.[1][2] The

envelope (Cs) conformation is a local minimum or a transition state for interconversion, lying

only slightly higher in energy. This small energy difference underscores the high conformational

flexibility of the ring.

In the crystalline phase, X-ray diffraction studies reveal that THT also adopts a conformation

with C1 symmetry, which is a slightly distorted version of the C2 twist form.[1][2] This minor

distortion is attributed to packing effects within the crystal lattice. The fact that only one

enantiomer of the chiral twist conformer is found in a crystal cell suggests a process of

spontaneous resolution during crystallization.[1][2]

In solution, due to the low energy barrier between conformers, the THT ring undergoes rapid

pseudorotation. This results in a dynamic equilibrium of twist and envelope forms, which is

often observed as a time-averaged structure in techniques like NMR spectroscopy at room

temperature.[6][7][8]

Quantitative Conformational Data
The following tables summarize the key energetic and structural parameters for the

tetrahydrothiophene ring as determined by various computational methods.
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Table 1: Relative Energies and Interconversion Barriers

Conformation /
Transition State

Point Group
Relative Energy
(kcal/mol)

Method / Reference

Twist C2 0.00
Global Minimum

(Calculated)[1][2]

Envelope Cs ~0.14

Local Minimum /

Transition State

(Calculated)[2]

Planar C2v ~3.0 - 5.0

Transition State for

Pseudorotation

(Calculated)

Note: Energy values can vary slightly depending on the level of theory and basis set used in

the calculations.

Table 2: Key Structural Parameters (Calculated)

Parameter Twist (C2) Conformation
Envelope (Cs)
Conformation

Puckering Amplitude (q) ~0.4 Å ~0.4 Å

Phase Angle (φ) Variable (defines specific twist)
Variable (defines specific

envelope)

Key Dihedral Angles
C-S-C-C ≈ ±30-40°; S-C-C-C ≈

∓15-25°

One zero dihedral angle in the

planar portion

Experimental and Computational Protocols
The conformational analysis of tetrahydrothiophene relies on a synergistic application of

spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibrium of

THT in solution.

Detailed Methodology:

Sample Preparation: A solution of tetrahydrothiophene or its derivative is prepared in a

suitable deuterated solvent (e.g., CDCl₃, CS₂).

Data Acquisition: High-resolution ¹H NMR spectra are acquired on a high-field spectrometer

(e.g., 400 MHz or higher). Temperature-dependent studies may be performed to observe

changes in the conformational equilibrium.

Spectral Analysis: The complex, often strongly coupled, ¹H NMR spectra are analyzed.[6][7]

This involves:

Iterative Analysis: Using software (e.g., WIN-DAISY, gNMR), the chemical shifts (δ) and

spin-spin coupling constants (J-couplings) are precisely determined by simulating the

experimental spectrum.[6][8]

Karplus Relationship: The experimentally determined vicinal coupling constants (³JHH) are

used in Karplus-type equations to calculate the corresponding dihedral angles.

Conformational Averaging: Since the observed spectrum is an average of rapidly

interconverting conformers, the experimental J-couplings represent a weighted average of

the couplings for each individual conformer. By comparing these with values calculated for

the ideal twist and envelope forms, the relative populations of the conformers in

equilibrium can be estimated.

Single-Crystal X-ray Crystallography
This technique provides an unambiguous determination of the THT ring's conformation in the

solid state.

Detailed Methodology:

Crystal Growth: High-quality single crystals of the tetrahydrothiophene derivative are grown,

often by slow evaporation of a solvent or by controlled cooling. For the volatile parent THT,
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specialized techniques like laser-assisted in situ crystallization at low temperatures are

required.[1]

Data Collection: The crystal is mounted on a diffractometer and irradiated with

monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data are processed to determine the unit

cell dimensions and space group. The electron density map is calculated, from which the

atomic positions are determined (structure solution). This initial model is then refined to

achieve the best fit with the experimental data, yielding precise bond lengths, bond angles,

and torsional angles that define the ring's conformation.[9][10][11]

Microwave Spectroscopy
This gas-phase technique provides highly accurate rotational constants, which are exquisitely

sensitive to the molecule's geometry, allowing for the precise determination of the equilibrium

conformation(s).

Detailed Methodology:

Sample Introduction: The sample is introduced into a high-vacuum chamber, often using a

supersonic jet expansion to cool the molecules to very low rotational and vibrational

temperatures.

Data Acquisition: The cooled molecules are subjected to microwave radiation. The

absorption of radiation at specific frequencies corresponding to rotational transitions is

detected, typically using Fourier-transform techniques (e.g., MB-FTMW spectroscopy).[12]

Spectral Fitting and Structure Determination: The observed transition frequencies are fitted

to a rotational Hamiltonian to extract highly precise rotational constants (A, B, C). These

experimental constants are then compared with those calculated ab initio for different

possible conformers (e.g., envelope and twist). A close match allows for the unambiguous

identification of the conformer(s) present in the gas phase and the determination of their

precise geometry.[12][13]

Computational Chemistry
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Theoretical calculations are indispensable for mapping the potential energy surface and

understanding the energetics of different conformations.

Detailed Methodology:

Conformational Search: An initial search for low-energy conformers is performed using

molecular mechanics (MM) or semi-empirical methods.

Geometry Optimization: The geometries of the identified conformers are optimized at a

higher level of theory, such as Møller-Plesset perturbation theory (MP2) or Density

Functional Theory (DFT) with an appropriate basis set (e.g., 6-311++G(d,p)).[6][12]

Frequency Calculations: Vibrational frequency calculations are performed on the optimized

geometries to confirm that they are true energy minima (no imaginary frequencies) or

transition states (one imaginary frequency). These calculations also provide zero-point

vibrational energies (ZPVE).

Transition State Search: The transition states connecting the energy minima are located

using algorithms like the Berny algorithm.[12] This allows for the determination of the energy

barriers for interconversion.

Property Calculation: Various molecular properties, such as rotational constants or NMR

chemical shifts (using methods like GIAO), can be calculated for the optimized structures

and compared directly with experimental data to validate the computational model.[6][8]

Visualizations
The following diagrams illustrate key conformational pathways and analytical workflows.
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Caption: Pseudorotation pathway of the tetrahydrothiophene ring.

Caption: General workflow for conformational analysis.

Conclusion
The conformational analysis of the tetrahydrothiophene ring reveals a highly flexible system

characterized by a shallow potential energy surface. The C2 twist conformation is established

as the most stable form in both the gas and solid phases, with the Cs envelope form being a

very close-lying energy state that is easily accessible.[1][2] The rapid interconversion between

these forms via pseudorotation is a defining characteristic of the ring's dynamic behavior in

solution. A multi-technique approach, integrating high-resolution spectroscopy (NMR,

Microwave) for dynamic and gas-phase information, X-ray crystallography for solid-state

structure, and high-level computational chemistry for energetic and mechanistic insights, is

essential for a comprehensive understanding of this fundamental heterocyclic system. This

knowledge is critical for applications in medicinal chemistry and materials science where

molecular shape and flexibility govern function.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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